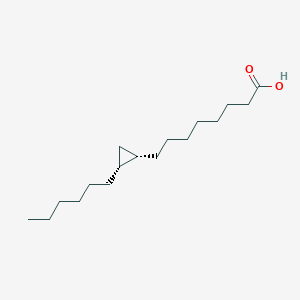

9R,10S-methylene-hexadecanoic acid

説明

Context of Cyclopropane (B1198618) Fatty Acids in Biological Systems

Cyclopropane fatty acids (CFAs) are a specific class of fatty acids characterized by the presence of a cyclopropane ring within their aliphatic chain. wikipedia.org These lipids are found in a variety of organisms, including numerous eubacteria, protozoa, and some higher plants. researchgate.netfrontiersin.org The formation of CFAs is a post-synthetic modification of membrane phospholipids (B1166683), meaning the cyclopropane ring is added to a pre-existing unsaturated fatty acid already incorporated into the membrane. asm.orgnih.govnih.gov

The biosynthesis of CFAs involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain. wikipedia.orgasm.orgnih.gov This reaction is catalyzed by a family of enzymes known as cyclopropane fatty acid synthases (CFA synthases). researchgate.netnih.gov In bacteria like Escherichia coli, this process is most active during the transition from the exponential to the stationary phase of growth. asm.orgnih.gov

Functionally, CFAs play a crucial role in adapting cell membranes to various environmental stresses. frontiersin.orgnih.gov They help modulate membrane fluidity and decrease permeability. researchgate.netnih.gov This modification has been linked to increased resistance to acidic conditions, changes in temperature, and oxidative stress. frontiersin.orgasm.orgnih.gov By altering the physical properties of the membrane, CFAs contribute to the stability and survival of the organism in hostile environments. nih.govnih.govchemrxiv.org For instance, the presence of CFAs in bacterial membranes has been shown to reduce proton permeability, which is a key factor in acid resistance. asm.orgnih.gov In some pathogenic bacteria, such as Mycobacterium tuberculosis and Helicobacter pylori, CFAs are also associated with virulence and the ability to survive within a host. nih.govasm.org

Significance of Investigating 9R,10S-Methylene-Hexadecanoic Acid in Academic Research

This compound, also known as cis-9,10-methylenehexadecanoic acid, is a C17 cyclopropane fatty acid. nih.govresearchgate.net It is the cyclopropanated derivative of palmitoleic acid. researchgate.net Investigating this specific CFA is significant for several reasons. As a component of the cell membranes in various bacteria, including Escherichia coli and Yersinia enterocolitica, its study provides fundamental insights into bacterial physiology and survival mechanisms. nih.govnih.gov

Academic research into this compound contributes to a deeper mechanistic understanding of how bacteria adapt to stress. nih.gov By examining the structure and function of individual CFAs, scientists can elucidate their precise role in altering membrane properties. nih.govchemrxiv.org This knowledge is critical, as the ability of pathogenic bacteria to resist acidic environments (like the stomach) or withstand the host's immune response can be linked to the composition of their membrane lipids, including CFAs. asm.orgasm.org

Furthermore, because CFA biosynthesis is crucial for the virulence and antibiotic resistance of certain pathogens, the enzymes involved in their production, like CFA synthase, are being explored as potential targets for new antimicrobial drugs. nih.govasm.org Detailed characterization of specific products like this compound and its biosynthetic pathway is an essential step in developing inhibitors that could disrupt membrane integrity and render bacteria more susceptible to existing antibiotics or host defenses. asm.org Therefore, research on this compound is not only of basic scientific interest but also holds potential for biomedical applications.

Chemical Properties of this compound

The following table summarizes key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 8-(2-hexylcyclopropyl)octanoic acid | nih.gov |

| Molecular Formula | C₁₇H₃₂O₂ | nih.gov |

| Molecular Weight | 268.4 g/mol | nih.gov |

| CAS Number | 5618-00-8 | nih.gov |

| Synonyms | 9,10-Methylene hexadecanoic acid, 2-hexylcyclopropaneoctanoic acid | nih.gov |

Reported Occurrence of this compound

This table documents the identification of this compound in various organisms as reported in scientific literature.

| Organism | Finding | Source |

| Escherichia coli | Identified as a C17 homologue of lactobacillic acid within the phospholipids. | researchgate.netnih.gov |

| Yersinia enterocolitica | Detected as a cyclopropane side-chain fatty acid in moderate amounts. | nih.gov |

| Streptomyces | Reported to be present in this genus of bacteria. | nih.gov |

Detailed Research Findings

The identification of this compound dates back to studies on the lipid composition of Escherichia coli. In 1961, Kaneshiro and Marr isolated and identified this compound from the phospholipids of the bacterium. nih.gov Their research established it as a C17 homologue of lactobacillic acid, another common CFA. researchgate.net Through chemical degradation and analysis, they confirmed that the cyclopropane ring was located at the 9,10 position, originating from the cyclopropanation of palmitoleic acid, a C16 monounsaturated fatty acid. researchgate.net

Subsequent research further confirmed the presence of cis-9,10-methylene hexadecanoic acid in other bacteria. A 1991 study on the fatty acid profile of Yersinia enterocolitica identified a moderate amount of this specific CFA. nih.gov This finding was notable because previous reports had not detected cyclopropane fatty acids in this species. The identity of the compound was verified using gas-liquid chromatography, gas chromatography-mass spectrometry, and other analytical methods. nih.gov The presence of this fatty acid in various bacterial species highlights its importance in microbial lipid metabolism. nih.govnih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

8-[(1R,2S)-2-hexylcyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYOAHCGSIXJH-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution

Presence in Prokaryotic Organisms

Cyclopropane (B1198618) fatty acids, including 9R,10S-methylene-hexadecanoic acid (also known as dihydrosterculic acid), are widely distributed among bacteria. chemrxiv.org Their synthesis is a post-synthetic modification of unsaturated fatty acid precursors already incorporated into membrane phospholipids (B1166683). researchgate.net

The presence of cyclopropane fatty acids has been documented in a variety of bacterial species, highlighting their broad significance in the prokaryotic world.

Escherichia coli : This well-studied bacterium is known to synthesize cyclopropane fatty acids, particularly during the transition from exponential to stationary growth phase or in response to environmental stress such as cold shock. chemrxiv.orgacs.orgresearchgate.net The cyclopropane fatty acid synthase in E. coli has been a model for studying the biosynthesis of these unique lipids. frontiersin.org

Yersinia enterocolitica : This pathogenic bacterium also incorporates cyclopropane fatty acids into its membrane lipids, which is believed to play a role in its adaptation to environmental stresses. nih.gov

Staphylococcus aureus : While S. aureus primarily contains branched-chain and straight-chain saturated fatty acids in its membranes, it can incorporate exogenous fatty acids. nih.govnih.gov The presence of cis-9,10-methyleneoctadecanoic acid, a related cyclopropane fatty acid, has been noted in S. aureus cell membranes. caymanchem.com

Streptomyces spp. : Various species of Streptomyces are capable of producing cyclopropane fatty acids. nih.gov For instance, Streptomyces nanchangensis possesses a cyclopropane-fatty-acyl-phospholipid synthase. uniprot.org Furthermore, methods for the heterologous production of polycyclopropanated fatty acids have been developed in Streptomyces. nih.gov

Table 1: Presence of this compound and Related Cyclopropane Fatty Acids in Selected Bacterial Species

| Bacterial Species | Presence of Cyclopropane Fatty Acids | Reference |

| Escherichia coli | Yes | chemrxiv.orgacs.orgresearchgate.net |

| Yersinia enterocolitica | Yes | nih.gov |

| Staphylococcus aureus | Yes (incorporates related cyclopropane fatty acids) | caymanchem.com |

| Streptomyces spp. | Yes | nih.govuniprot.orgnih.gov |

The incorporation of this compound and other cyclopropane fatty acids into the bacterial cell membrane significantly impacts its properties and function. These fatty acids are synthesized by cyclopropane fatty acid synthase (CFA synthase), which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. researchgate.netnih.gov

This modification is a crucial adaptive response to various environmental stresses. nih.gov For instance, in E. coli, the presence of cyclopropane rings introduces more rigid kinks in the lipid acyl chains compared to double bonds. chemrxiv.orgacs.org This structural feature reduces the packing density of the membrane, thereby enhancing membrane fluidity at low temperatures and protecting the cell from cold shock. chemrxiv.orgacs.org

Furthermore, cyclopropane fatty acids contribute to the chemical stability of the membrane by being less susceptible to oxidation than their unsaturated precursors. This modification helps maintain membrane integrity and can influence the membrane's permeability to protons, which is important for resistance to acidic environments. nih.govnih.gov The presence of these fatty acids has also been linked to bacterial pathogenesis and antibiotic resistance. nih.govnih.gov

Occurrence in Eukaryotic Organisms

While more prevalent in prokaryotes, this compound and related cyclopropane fatty acids have also been identified in some eukaryotic organisms, ranging from algae to mammals.

The fatty acid profiles of microalgae are diverse, and while common fatty acids like hexadecanoic acid and oleic acid are prevalent, some species have been found to contain cyclopropane fatty acids. mdpi.comyoutube.com For instance, the marine bacterium Labrenzia sp., which is often associated with marine organisms, produces cyclopropane-containing fatty acids. nih.govmdpi.com While direct evidence for Solieria pacifica is limited in the provided search results, the dietary uptake of bacterially-derived cyclopropane fatty acids by marine organisms is a recognized phenomenon. nih.gov

The presence of this compound (dihydrosterculic acid) has been reported in various mammalian tissues, often linked to dietary sources.

Bovine Heart : Early research identified cardiolipin (B10847521), a key mitochondrial phospholipid, in beef heart. wikipedia.org While the predominant fatty acids in heart cardiolipin are typically unsaturated, the presence of various fatty acids can be influenced by diet.

Rat Heart : Studies on the aging rat heart have shown remodeling of cardiolipin fatty acids, though the focus has been on changes in unsaturated fatty acids like linoleic acid, arachidonic acid, and docosahexaenoic acid. nih.govmdpi.com

Human Heart and Liver Tissues : The presence of dihydrosterculic acid in human tissues can occur through the consumption of certain oils, such as cottonseed oil. nih.govwikipedia.org Research on mice has shown that dietary dihydrosterculic acid from cottonseed oil is incorporated into liver lipids and can influence liver metabolomic profiles. nih.govdaneshyari.comepa.gov Studies on rat liver mitochondria have also demonstrated the metabolism of cyclopropane fatty acids. nih.gov

Table 2: Identification of this compound in Mammalian Tissues

| Mammalian Tissue | Finding | Reference |

| Bovine Heart | Cardiolipin, a potential carrier of this acid, is abundant. | wikipedia.org |

| Rat Heart | Subject to fatty acid remodeling with age. | nih.govmdpi.com |

| Human Liver | Can be present due to dietary intake. | nih.govwikipedia.org |

| Rat Liver | Metabolizes cyclopropane fatty acids. | nih.gov |

In both prokaryotic and eukaryotic cells, this compound is primarily found esterified to phospholipids, which are the fundamental building blocks of cellular membranes.

Cardiolipin, a unique dimeric phospholipid found predominantly in the inner mitochondrial membrane of eukaryotes and in the cell membrane of most bacteria, is a significant carrier of this fatty acid. wikipedia.orgnih.govacs.org The structure of cardiolipin, with its four acyl chains, allows for a diverse range of fatty acid compositions, which can be remodeled in response to physiological changes or dietary inputs. wikipedia.orgbiorxiv.orgnih.gov The incorporation of cyclopropane fatty acids into cardiolipin can modulate the properties of the mitochondrial membrane, potentially affecting the function of enzymes involved in energy metabolism. nih.govacs.org

In bacteria, the cyclopropanation reaction occurs directly on the unsaturated acyl chains of phospholipids within the existing membrane, with a preference for certain phospholipid head groups like phosphatidylglycerol in some species. researchgate.netnih.gov This direct modification underscores the integral role of these fatty acids in the dynamic structure and function of cellular membranes.

Biosynthesis and Metabolic Pathways

Enzymatic Formation Mechanisms

The formation of the cyclopropane (B1198618) ring in 9R,10S-methylene-hexadecanoic acid is not a de novo process but rather a post-synthesis modification of a fatty acid already incorporated into a phospholipid bilayer. nih.govasm.org This conversion is catalyzed by a specific class of enzymes that utilize a common methyl donor.

The enzymatic synthesis of cyclopropane fatty acids is dependent on S-Adenosyl-L-methionine (SAM). wikipedia.orgnih.gov SAM serves as the donor of the methylene (B1212753) group that is added across the double bond of an unsaturated fatty acyl chain. asm.orgnih.gov This reaction is catalyzed by cyclopropane fatty acid (CFA) synthase. nih.gov The proposed mechanism involves the transfer of the methyl group from SAM to the double bond of the fatty acid, which is followed by a deprotonation step and subsequent ring closure to form the cyclopropane moiety. wikipedia.org The use of SAM as a methyl donor is a common strategy in various biochemical pathways, and in this context, it is crucial for the formation of the characteristic three-membered ring of cyclopropane fatty acids. nih.gov

Cyclopropane fatty acid (CFA) synthase is the key enzyme responsible for the conversion of unsaturated fatty acids into their cyclopropane derivatives. nih.govasm.org These enzymes are found in bacteria, plants, and some parasites. nih.gov In bacteria like Escherichia coli, the CFA synthase acts on unsaturated fatty acyl chains that are already part of the phospholipid membrane. nih.govasm.org The enzyme exhibits specificity for the location of the double bond within the acyl chain, typically targeting double bonds located between the 9th and 11th carbons from the carboxyl end. nih.gov The activity of CFA synthase is often growth-phase dependent, with the majority of cyclopropane fatty acid synthesis occurring during the early stationary phase in E. coli. asm.org Structural studies of bacterial CFA synthases have revealed important features of their active site, including the presence of a bicarbonate ion which is essential for catalytic activity. nih.gov

Precursor Fatty Acids and Origin of the Cyclopropane Moiety (e.g., Palmitoleic Acid)

The direct precursor for the biosynthesis of this compound is palmitoleic acid (cis-9-hexadecenoic acid). wikipedia.orgnih.gov Palmitoleic acid is a C16 monounsaturated fatty acid with a double bond at the Δ9 position. wikipedia.org This pre-existing double bond is the site of the methylene bridge addition. The cyclopropane moiety is formed by the addition of a methylene group, derived from S-Adenosyl-L-methionine (SAM), across this cis double bond. nih.govwikipedia.org This conversion happens while the palmitoleic acid is esterified within a phospholipid molecule in the cell membrane. nih.gov

| Precursor Fatty Acid | Chemical Formula | Resulting Cyclopropane Fatty Acid | Enzyme | Methylene Donor |

|---|---|---|---|---|

| Palmitoleic Acid | C16H30O2 | This compound | Cyclopropane Fatty Acid Synthase | S-Adenosyl-L-methionine (SAM) |

Metabolic Interplay and Conversion Pathways

The biosynthesis of this compound is part of a broader landscape of fatty acid modifications in organisms. It shares some mechanistic similarities with other pathways that produce branched-chain fatty acids.

The formation of this compound is related to the synthesis of other modified fatty acids, such as methyl-branched fatty acids. nih.gov While both pathways involve the addition of a one-carbon unit, the outcomes are structurally distinct. In methyl-branched fatty acid synthesis, a methyl group is typically incorporated during the elongation of the fatty acid chain, often using precursors like methylmalonyl-CoA. nih.gov In contrast, cyclopropane fatty acid synthesis is a post-synthetic modification of an existing unsaturated fatty acid within a lipid bilayer. nih.gov Hydrogenation of cyclopropane fatty acids can lead to the formation of methyl-branched fatty acids, highlighting a chemical relationship between these two classes of lipids. nih.gov

While well-characterized in bacteria, the biosynthesis of cyclopropane fatty acids in algae is less understood. However, evidence suggests a similar mechanism of methylene addition. Studies have identified cyclopropane fatty acids, including a C17 cyclopropane acid, in certain species of red algae. nih.gov The proposed pathway involves the same fundamental step of adding a methylene group from a donor like SAM across a double bond of a precursor fatty acid, such as palmitoleic acid, which is also commonly found in algae. nih.govtaylorandfrancis.com This suggests a conserved biosynthetic strategy for creating these unique fatty acids across different biological kingdoms.

Regulatory Aspects of Biosynthesis in Microorganisms

The biosynthesis of this compound, a type of cyclopropane fatty acid (CFA), in microorganisms is a tightly controlled process, primarily occurring as a post-synthetic modification of existing membrane phospholipids (B1166683). This regulation ensures that the alteration of membrane composition happens in response to specific growth phases and environmental cues. The key enzyme in this pathway is cyclopropane fatty acid (CFA) synthase, encoded by the cfa gene. This enzyme catalyzes the transfer of a methylene group from S-adenosylmethionine to the double bond of an unsaturated fatty acid already incorporated into the membrane bilayer. asm.orgnih.gov For this compound, the precursor unsaturated fatty acid is palmitoleic acid (C16:1). asm.org Regulation occurs at multiple transcriptional and post-transcriptional levels, ensuring a responsive adaptation of membrane fluidity and integrity.

A primary regulatory feature is the timing of its synthesis. In many bacteria, such as Escherichia coli, the bulk of CFA production, including methylene-hexadecanoic acid, occurs at the onset of the stationary phase of growth, rather than during the rapid exponential growth phase. nih.govnih.gov This conditional synthesis suggests a role for CFAs in adapting to the stresses associated with nutrient limitation and increased cell density.

Transcriptional Regulation: The transcription of the cfa gene is under the control of several factors. In E. coli, the cfa gene is recognized as one of the genes regulated by the rpoS gene. nih.gov The rpoS gene encodes the sigma factor σS (Sigma S), a master regulator that directs the expression of numerous genes involved in the general stress response and stationary phase survival. Furthermore, in both E. coli and Salmonella, the transcription of cfa is initiated from two distinct promoters, allowing for more nuanced control over its expression levels. asm.org

Post-transcriptional Regulation by Small RNAs (sRNAs): A significant layer of control occurs after the cfa gene has been transcribed into messenger RNA (mRNA). A complex network of small, non-coding RNAs (sRNAs) directly modulates the stability and translation of the cfa mRNA, particularly in response to environmental stress. asm.orgbiorxiv.org

Activation: The sRNAs RydC and ArrS act as positive regulators of cfa expression. They achieve this by binding to the 5' untranslated region (UTR) of the cfa mRNA. This binding masks a cleavage site for RNase E, an enzyme that degrades mRNA, thereby stabilizing the cfa transcript and leading to increased production of CFA synthase. asm.org

Repression: Conversely, the sRNA CpxQ represses cfa expression. It binds to a different site within the cfa mRNA's 5' UTR, likely promoting its degradation or inhibiting its translation. asm.org

Hierarchical Control: The regulation by sRNAs is part of a larger, intricate network. The transcription factor YieP, for instance, represses the transcription of rydC. By downregulating an activator, YieP functions as an indirect repressor of cfa. biorxiv.org This network also involves the Fnr-dependent sRNA, FnrS, which represses the translation of yieP, thus acting as an indirect activator of rydC and cfa. Additionally, the OmpR-dependent sRNA, OmrB, can antagonize the activating effect of RydC on cfa mRNA. biorxiv.org

Response to Environmental Stress: The regulatory network governing cfa synthesis is highly responsive to environmental challenges that threaten membrane integrity.

Acid Stress: One of the most critical triggers for CFA synthesis is exposure to low pH. Increased production of CFAs, like methylene-hexadecanoic acid, reduces the permeability of the cell membrane to protons, which is a crucial defense mechanism against acidic environments. asm.orgnih.gov Studies have shown that cfa translation increases in an sRNA-dependent manner when cells encounter mild acid stress, highlighting the importance of this regulatory pathway for survival. asm.org Pathogenic strains of E. coli, which often contain higher levels of CFAs, exhibit greater resistance to acid compared to nonpathogenic strains. asm.org

Starvation and Stationary Phase: As previously noted, the transition into stationary phase, often triggered by nutrient depletion, is a primary signal for upregulating CFA synthesis. nih.govasm.org This modification helps to stabilize the membrane and maintain its function under starvation conditions. asm.org

The multi-layered regulation of CFA synthase ensures that bacteria can precisely modify their membrane composition to withstand various environmental stresses, with acid shock and entry into stationary phase being key triggers.

Interactive Data Table: Key Regulators of cfa Gene Expression in Microorganisms

| Regulator | Type of Molecule | Mode of Action | Effect on cfa Expression |

| RpoS (σS) | Protein (Sigma Factor) | Transcriptional Activation | Activation |

| RydC | sRNA | Post-transcriptional (mRNA stabilization) | Activation |

| ArrS | sRNA | Post-transcriptional (mRNA stabilization) | Activation |

| CpxQ | sRNA | Post-transcriptional (mRNA destabilization) | Repression |

| YieP | Protein (Transcription Factor) | Indirect (represses rydC) | Repression |

| FnrS | sRNA | Indirect (represses yieP) | Activation |

| OmrB | sRNA | Indirect (antagonizes RydC activity) | Repression |

Biological Roles and Molecular Mechanisms of Action

Role in Microbial Physiology and Adaptation

(9R,10S)-Methylene-hexadecanoic acid plays a significant role in the ability of microorganisms to adapt to their environment. Its incorporation into cell membranes and its involvement in stress responses are key to bacterial survival.

Contributions to Bacterial Membrane Fluidity and Permeability

The cell membrane is a critical barrier that regulates the passage of substances and maintains cellular integrity. The composition of fatty acids in the membrane phospholipids (B1166683) is a primary determinant of its fluidity and permeability. nih.govnih.gov Bacteria can alter their membrane fatty acid composition to adapt to changing environmental conditions. nih.gov

(9R,10S)-Methylene-hexadecanoic acid, as a cyclopropane (B1198618) fatty acid, contributes to the physical properties of bacterial membranes. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, which affects how the lipids pack together in the membrane. This alteration in packing influences membrane fluidity. While unsaturated fatty acids increase membrane fluidity, the conversion of these unsaturated fatty acids to their cyclopropane derivatives, such as the formation of lactobacillic acid, is a common adaptation in many bacteria as they enter the stationary phase of growth. This modification helps to maintain membrane integrity and function under various stress conditions.

The incorporation of cyclopropane fatty acids can decrease membrane permeability. nih.govnih.gov This is crucial for protecting the bacterial cell from harmful substances in the environment. Studies on various bacteria, including Escherichia coli and Pediococcus sp., have shown that the presence of cyclopropane fatty acids in the membrane is associated with increased resistance to certain stresses. researchgate.netresearchgate.net For instance, the conversion of unsaturated fatty acids to cyclopropane fatty acids in Pediococcus sp. is linked to increased thermal resistance. researchgate.net

| Microorganism | Effect of (9R,10S)-Methylene-Hexadecanoic Acid Analogs | Reference |

|---|---|---|

| Escherichia coli | Incorporation of cis-9,10-methylene hexadecanoic acid into phospholipids. | researchgate.net |

| Pediococcus sp. | Conversion of unsaturated fatty acids to cyclopropane fatty acids (C19:0 Δ9c) during stationary phase, associated with increased thermal resistance. | researchgate.net |

| Yersinia enterocolitica | Presence of cis-9,10-methylene hexadecanoic acid identified in cellular fatty acids. | nih.gov |

Involvement in Microbial Stress Response and Environmental Adaptation

Microorganisms have evolved sophisticated mechanisms to cope with various environmental stresses, including changes in temperature, pH, and nutrient availability. nih.govnih.gov The modification of membrane lipid composition is a key strategy for survival under such adverse conditions. nih.gov

The synthesis of cyclopropane fatty acids, including (9R,10S)-methylene-hexadecanoic acid, is often induced in response to stress. For example, in E. coli, the enzyme cyclopropane fatty acid synthase is responsible for converting unsaturated fatty acid residues in phospholipids into their cyclopropane counterparts. This conversion is a crucial part of the stationary-phase and acid-stress responses. The resulting increase in cyclopropane fatty acids helps to make the membrane less fluid and less permeable, which can protect the cell from acid damage and other environmental insults. nih.goviastate.edu

The ability of bacteria to modify their membrane composition highlights the adaptive significance of fatty acids like (9R,10S)-methylene-hexadecanoic acid in ensuring survival in diverse and often harsh environments. nih.gov

Interactions with Host Cellular Systems

Beyond its role in microbial physiology, (9R,10S)-methylene-hexadecanoic acid and related fatty acids can interact with host cellular systems, influencing various signaling pathways.

Receptor Agonism: Activation of Brain Angiogenesis Inhibitor 1 (BAI1) Receptor

Brain Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a receptor that plays a role in processes such as phagocytosis and cell fusion. nih.govnih.gov BAI1 recognizes phosphatidylserine (B164497) exposed on the surface of apoptotic cells through its N-terminal thrombospondin repeats. nih.govnih.gov

Recent research has shed light on the interaction between fatty acids and BAI1. While direct binding studies of (9R,10S)-methylene-hexadecanoic acid to BAI1 are not extensively documented, the principle of lipid-receptor interaction is well-established for this receptor family. The engagement of BAI1 by its lipid ligands can trigger downstream signaling cascades. nih.govnih.gov For instance, BAI1 signaling is implicated in the regulation of the cytoskeleton through the activation of Rac and Rho GTPases. nih.gov Given that BAI1 binds to lipids, it is plausible that specific fatty acids, including those with unique structures like (9R,10S)-methylene-hexadecanoic acid, could modulate its activity.

G-Protein-Coupled Receptor (GPCR) Interactions and Signaling Modulation

G-protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that respond to a wide array of extracellular signals, including lipids. nih.govnih.govarizona.edu Several GPCRs have been identified as receptors for free fatty acids, playing crucial roles in metabolism and inflammation. nih.gov For example, GPR40 and GPR120 are activated by medium- and long-chain fatty acids. nih.gov

The interaction of fatty acids with GPCRs can modulate various signaling pathways. nih.gov The lipid environment of the membrane itself can influence the conformation and activity of GPCRs. nih.govarizona.edu While specific interactions of (9R,10S)-methylene-hexadecanoic acid with particular GPCRs are still an area of active research, its nature as a fatty acid suggests it could potentially influence GPCR signaling, either as a direct ligand or by altering the membrane properties that affect receptor function.

Influence on Intracellular Signaling Pathways (e.g., Protein Kinase C, PPAR)

Fatty acids and their metabolites are known to influence various intracellular signaling pathways, including those mediated by Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptors (PPARs).

Protein Kinase C (PKC): Free fatty acids can activate certain isoforms of PKC. nih.gov For example, acute elevations in plasma free fatty acids have been shown to activate PKC-theta in skeletal muscle, which is associated with alterations in the insulin (B600854) signaling cascade. nih.gov This highlights a mechanism by which fatty acids can impact cellular metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism. nih.govnih.govyoutube.com Fatty acids and their derivatives are natural ligands for PPARs. nih.govnih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov

PPARα is primarily involved in fatty acid oxidation. nih.gov

PPARγ is a key regulator of adipogenesis and insulin sensitivity. nih.govnih.gov

PPARβ/δ also plays a role in fatty acid oxidation and has been shown to be modulated by polyunsaturated fatty acids. nih.govresearchgate.net

Dihydrosterculic acid, a compound closely related to (9R,10S)-methylene-hexadecanoic acid, has been shown to affect PPARδ expression. nih.gov This suggests that cyclopropane fatty acids may have a role in modulating the activity of this nuclear receptor, thereby influencing lipid metabolism. researchgate.netnih.gov

| Signaling Pathway | Effect of Fatty Acids (General or Related Compounds) | Reference |

|---|---|---|

| Protein Kinase C (PKC) | Activation of PKC-theta by free fatty acids, leading to alterations in insulin signaling. | nih.gov |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Dihydrosterculic acid (related cyclopropane fatty acid) mimicked the effect of cottonseed oil in increasing PPARδ expression. | nih.gov |

Modulation of Cellular Lipid Metabolism and Enzyme Activity

The introduction of a cyclopropane ring into the fatty acid chain of (9R,10S)-methylene-hexadecanoic acid confers unique biochemical properties that allow it to modulate cellular lipid metabolism and enzyme activity. This is primarily achieved through its influence on key enzymes in lipid biosynthesis pathways and its structural impact on lipid-based cellular structures.

Inhibition of Phosphatidic Acid Biosynthesis

(9R,10S)-methylene-hexadecanoic acid, also known as cis-9,10-methylene hexadecanoic acid, has been identified as a potent inhibitor of phosphatidic acid biosynthesis in bacteria such as Escherichia coli. chemrxiv.org This inhibitory action targets the enzyme L-glycerol 3-phosphate acyltransferase, which catalyzes the initial and rate-limiting step in the synthesis of phospholipids. chemrxiv.org Phosphatidic acid is a crucial intermediate, serving as a precursor for the synthesis of all other phospholipids that constitute the cell membrane.

The mechanism of inhibition involves the cyclopropane fatty acid directly interacting with the acyltransferase. chemrxiv.org Research has shown that cis-9,10-methylene hexadecanoic acid is a significantly more effective inhibitor than its corresponding mono-olefinic fatty acid precursors, such as palmitoleic acid and cis-vaccenic acid. chemrxiv.org The concentration of cis-9,10-methylene hexadecanoate (B85987) required to achieve 50% inhibition of the acyltransferase activity in E. coli extracts was determined to be 0.15 mM. chemrxiv.org In contrast, saturated fatty acids like palmitate showed no inhibitory effect. chemrxiv.org This suggests that the rigid, bent structure imposed by the cyclopropane ring is critical for its inhibitory function. The pool size of free cis-9,10-methylene hexadecanoic acid in E. coli has been observed to change during different growth phases, leading to the hypothesis that it acts as a natural effector molecule, regulating the rate of phospholipid synthesis to adapt to changing environmental conditions. chemrxiv.org

Table 1: Inhibition of E. coli L-Glycerol 3-Phosphate Acyltransferase by Various Fatty Acids This table is based on data from a study on the inhibition of phosphatidic acid biosynthesis. chemrxiv.org html

| Fatty Acid (at 0.2 mM) | Inhibition of Enzyme Activity (%) |

|---|---|

| Methylene (B1212753) hexadecanoate | ~80-90% |

| Palmitoleate | ~40-50% |

| Oleate | ~40-50% |

| cis-Vaccenate | ~40-50% |

| Palmitate | 0% |

| Elaidate | 0% |

| trans-Vaccenate | 0% |

Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Techniques for Separation and Identification

Chromatography is a foundational technique for separating (9R,10S)-methylene-hexadecanoic acid from other fatty acids and lipids. The choice of method depends on the analytical goal, whether it is for broad profiling or targeted isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including cyclopropane-containing variants like (9R,10S)-methylene-hexadecanoic acid. nih.govjapsonline.com The process typically involves the conversion of the fatty acids into more volatile fatty acid methyl esters (FAMEs) prior to analysis. nist.gov

During GC-MS analysis, the FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. For instance, a diethylene glycol-succinate polyester (B1180765) column can be used for this purpose. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint, allowing for structural identification.

A key step in the structural elucidation of cyclopropane (B1198618) fatty acids is catalytic hydrogenation. When the FAME of (9R,10S)-methylene-hexadecanoic acid is hydrogenated, the cyclopropane ring opens, primarily yielding methyl heptadecanoate. This transformation, confirmed by a subsequent GC-MS analysis showing a shift in retention time to match that of the C17 standard, provides definitive evidence of the underlying carbon skeleton. researchgate.net

Table 1: Example GC-MS Analysis Parameters

| Parameter | Value/Description | Source |

| Column Type | Diethylene glycol-succinate polyester on firebrick | researchgate.net |

| Column Dimensions | 1/4 inch x 8 feet | researchgate.net |

| Column Temperature | 187°C | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | nist.gov |

| Identification Method | Comparison of retention times and mass spectra with standards | nih.govnih.gov |

| Structural Confirmation | Analysis before and after catalytic hydrogenation (PtO₂) | nih.govresearchgate.net |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly Ultra-High Performance Liquid Chromatography (UHPLC-MS), is an essential tool for modern lipidomics. miami.eduresearchgate.net This method allows for the robust separation of complex lipid mixtures with high resolution and sensitivity, making it suitable for analyzing samples containing (9R,10S)-methylene-hexadecanoic acid. miami.edunih.gov

In contrast to GC-MS, HPLC-MS can often analyze lipids in their native form without derivatization. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. The high specificity and sensitivity of the mass spectrometer then allow for accurate identification and quantification. miami.eduresearchgate.net Untargeted LC-MS/MS analysis is particularly useful for discovering and identifying all detectable lipids within a sample. miami.edu The higher sensitivity and selectivity of LC-MS-based methods can allow for a broader coverage and the determination of novel fatty acids compared to traditional GC-based techniques. nih.gov

Table 2: Experimental LC-MS/MS Data for cis-9,10-Methylenehexadecanoic acid

| Parameter | Value | Source |

| MS Type | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| MS Level | MS2 | nih.gov |

| Precursor Ion Type | [M+H]⁺ | nih.gov |

| Precursor m/z | 269.248 | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Instrument | qTof (Quadrupole Time-of-Flight) | nih.gov |

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the separation and preliminary identification of lipids. getty.edu For cyclopropane fatty acids, a specialized form of TLC using silica (B1680970) gel plates impregnated with silver nitrate (B79036) is particularly effective. nih.govresearchgate.net

The principle behind silver nitrate TLC is that the silver ions interact with the pi electrons of double bonds and, to a lesser extent, with the strained bonds of the cyclopropane ring. This interaction retards the movement of these fatty acids up the plate compared to their saturated counterparts, allowing for effective separation based on the degree and type of unsaturation. researchgate.net This method can successfully separate (9R,10S)-methylene-hexadecanoic acid from both saturated and monounsaturated fatty acids. nih.govresearchgate.net Following separation, the spots can be visualized using various reagents, such as phosphomolybdic acid, to reveal the location of the different lipid fractions. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Following separation, spectroscopic methods are employed to provide detailed information about the molecular structure and functional groups present in (9R,10S)-methylene-hexadecanoic acid, confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. savemyexams.com ¹H-NMR provides information about the chemical environment of hydrogen atoms within the molecule.

For (9R,10S)-methylene-hexadecanoic acid, the ¹H-NMR spectrum would display characteristic signals that confirm its structure. The protons of the cyclopropane ring are particularly diagnostic, appearing at a distinct upfield chemical shift (typically below 1 ppm) that distinguishes them from the protons of the long methylene (B1212753) chain. Other expected signals include a triplet for the terminal methyl group, a large signal for the repeating methylene units of the fatty acid chain, and a triplet for the methylene group adjacent to the carboxylic acid function. magritek.comaocs.org

Table 3: Predicted ¹H-NMR Chemical Shifts for cis-9,10-Methylenehexadecanoic Acid

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Singlet |

| α-Methylene (-CH₂-COOH) | ~2.35 | Triplet |

| Cyclopropane Ring Protons | <1.0 | Multiplet |

| Methylene Chain (-(CH₂)n-) | ~1.2-1.4 | Broad Multiplet |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

In the analysis of (9R,10S)-methylene-hexadecanoic acid, the IR spectrum provides clear evidence for its key structural features. A strong, broad absorption band is observed for the O-H stretch of the carboxylic acid group, while a sharp, intense peak indicates the C=O (carbonyl) stretch. Most importantly, a characteristic absorption band appears around 1020 cm⁻¹, which is indicative of the cyclopropane ring, a feature absent in common saturated and unsaturated fatty acids. researchgate.net This specific band is a critical piece of data for confirming the presence of the methylene bridge in the fatty acid chain.

Table 4: Key IR Absorption Bands for cis-9,10-Methylenehexadecanoic Acid

| Functional Group | Absorption Range (cm⁻¹) | Description | Source |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | researchgate.net |

| C-H Stretch (Alkane) | 2850-2960 | Strong | researchgate.net |

| C=O Stretch (Carbonyl) | 1700-1725 | Strong, Sharp | researchgate.net |

| Cyclopropane Ring | ~1020 | Characteristic | researchgate.net |

Chemical Derivatization Strategies for Enhanced Analysis

To overcome the analytical challenges posed by 9R,10S-methylene-hexadecanoic acid, various chemical derivatization strategies are employed to enhance its volatility and produce characteristic fragmentation patterns in mass spectrometry, thereby facilitating its identification and structural elucidation.

Utilization of Picolinyl Ester and 4,4-Dimethyloxazoline (DMOX) Derivatives for Double Bond Localization

To overcome the limitations of FAME analysis in structural elucidation, specialized derivatives such as picolinyl esters and 4,4-dimethyloxazoline (DMOX) derivatives are employed. These derivatives generate diagnostic fragment ions in mass spectrometry that allow for the precise localization of double bonds, cyclopropane rings, and other structural features within the fatty acid chain. nih.govnih.gov

Picolinyl Esters:

Picolinyl esters are synthesized by reacting the fatty acid with 3-pyridylcarbinol. nih.gov Under electron impact ionization in a mass spectrometer, the charge is localized on the nitrogen atom of the pyridine (B92270) ring. This directs fragmentation along the alkyl chain, producing a series of ions that are indicative of the original structure. nih.govacs.org The resulting mass spectrum contains a pattern of fragment ions whose masses and relative abundances reveal the position of unsaturation, branching, or cyclic structures like the cyclopropane ring in this compound. nih.gov Studies have shown that picolinyl esters are superior derivatives for the structural characterization of fatty acids. nih.gov

4,4-Dimethyloxazoline (DMOX) Derivatives:

DMOX derivatives are prepared by converting fatty acid methyl esters to amides, followed by a cyclization reaction. nih.gov Similar to picolinyl esters, DMOX derivatives produce characteristic fragmentation patterns upon electron impact ionization in GC-MS analysis, which helps in determining the position of double bonds. nih.govnih.gov While DMOX derivatives are effective, the interpretation of their mass spectra can sometimes be challenging, especially when the modification is near the ends of the molecule. researchgate.net

Table 2: Comparison of Derivatization Strategies for Structural Elucidation

| Derivative | Method of Preparation | Fragmentation Mechanism | Advantage | Disadvantage | References |

| Fatty Acid Methyl Ester (FAME) | Esterification with methanol | Charge localized at carboxyl end, limited fragmentation along the chain | Good for quantification, increases volatility | Poor for localizing double bonds or cyclopropane rings | nih.govnih.gov |

| Picolinyl Ester | Reaction with 3-pyridylcarbinol | Charge localized on pyridine ring, directs fragmentation along the chain | Excellent for structural elucidation, provides clear fragmentation patterns | More complex preparation than FAMEs | nih.govnih.govnih.gov |

| 4,4-Dimethyloxazoline (DMOX) | Conversion from FAMEs via amides | Ring-directed fragmentation | Good for double bond localization | Spectra can be complex to interpret, especially for modifications near chain ends | nih.govnih.govresearchgate.net |

Isotopic Labeling and Tracing in Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system, providing insights into biosynthetic pathways and metabolic fluxes. nih.govnih.gov In the context of this compound, isotopic labeling studies have been instrumental in elucidating its biosynthesis.

The biosynthesis of cyclopropane fatty acids involves the transfer of a methylene group from a donor molecule to the double bond of an unsaturated fatty acid precursor. researchgate.netwikipedia.org Early research using radioisotope tracer techniques demonstrated that S-adenosyl-L-methionine (SAM) serves as the one-carbon unit donor for the formation of the cyclopropane ring in bacteria. asm.org

More recent studies have employed stable isotopes, such as ¹³C and ²H (deuterium), to investigate fatty acid metabolism. nih.govnih.govbioscientifica.com By feeding cells or organisms with labeled precursors, such as ¹³C-labeled glucose or glutamine, researchers can track the incorporation of these isotopes into fatty acids like this compound. isotope.comresearchgate.net The resulting labeling patterns, analyzed by mass spectrometry, can reveal the relative contributions of different metabolic pathways to its synthesis and help quantify the rate of its production (flux). nih.govmdpi.com For instance, experiments with [methyl-¹⁴C]methionine and [¹⁴C]oleic acid in transgenic tobacco cells confirmed that dihydrosterculate (B1261593) is synthesized by the transfer of a C1 unit from S-adenosylmethionine to oleate. pnas.org

Isotope tracing experiments can be designed to measure both lipid synthesis and fatty acid oxidation simultaneously by using different isotopes for each process. ckisotopes.com This provides a dynamic view of lipid metabolism and helps to understand how the synthesis and breakdown of this compound are regulated under various conditions. nih.govisotope.com

Table 3: Key Isotopic Tracers in the Study of this compound Metabolism

| Isotopic Tracer | Precursor Labeled | Information Gained | Key Findings | References |

| Radioisotopes (e.g., ¹⁴C) | Methionine, Oleic Acid | Identification of biosynthetic pathway and carbon source | S-adenosylmethionine is the methylene donor for the cyclopropane ring. | asm.orgpnas.org |

| Stable Isotopes (e.g., ¹³C, ²H) | Glucose, Glutamine, Fatty Acids | Quantification of metabolic fluxes, relative pathway contributions, de novo synthesis vs. uptake | Allows for detailed analysis of synthesis and turnover rates in various biological systems. | nih.govnih.govbioscientifica.comisotope.com |

Synthetic and Biotechnological Approaches for Research

Organic Synthesis of 9R,10S-Methylene-Hexadecanoic Acid and its Stereoisomers for Research Standards and Analog Studies

The precise chemical structure of this compound, with its chiral centers on the cyclopropane (B1198618) ring, necessitates stereocontrolled synthetic strategies to obtain enantiomerically pure samples. These are crucial for unequivocally identifying the natural product and for conducting detailed biological studies where stereochemistry can dictate activity.

The cornerstone of synthesizing cyclopropane-containing fatty acids is the cyclopropanation of a corresponding unsaturated precursor. For this compound, the logical starting material is a derivative of palmitoleic acid (cis-9-hexadecenoic acid). A key challenge is to control the stereochemistry of the newly formed cyclopropane ring.

One of the most widely employed methods for this transformation is the Simmons-Smith reaction and its numerous modifications. nih.govasm.orgwikipedia.orgnih.gov This reaction typically involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid species (iodomethylzinc iodide), which then reacts with the alkene in a concerted fashion, preserving the cis-stereochemistry of the starting double bond. nih.govnih.gov

To achieve enantioselectivity, chiral auxiliaries or catalysts are employed. For instance, the use of chiral dioxaborolane auxiliaries, as developed by Charette, has been successful in the asymmetric cyclopropanation of allylic alcohols. nih.gov This approach, or similar strategies involving chiral ligands or catalysts, can be adapted to the synthesis of this compound. A general synthetic sequence would involve:

Preparation of a suitable chiral precursor: This could involve the enzymatic resolution of a racemic alcohol or the use of a starting material from the chiral pool.

Stereoselective cyclopropanation: Application of an asymmetric Simmons-Smith reaction or a related catalytic cyclopropanation method to introduce the methylene (B1212753) bridge with the desired (9R, 10S) configuration.

Chain elongation and functional group manipulation: Standard organic transformations to build the full carbon chain of the fatty acid and introduce the carboxylic acid functionality.

A flexible and modular stereoselective synthesis of the closely related (9R,10S)-dihydrosterculic acid (9,10-methylene-octadecanoic acid) has been reported, and similar methodologies can be applied to the hexadecanoic acid chain length. nih.gov The synthesis of all four possible stereoisomers of a related compound, 2-aminocyclopentanecarboxylic acid, highlights the strategies that can be employed to access each individual stereoisomer for comparative studies. nih.gov

For analog studies, variations in the synthetic scheme can be introduced. For example, by starting with different unsaturated fatty acids, the position of the cyclopropane ring can be altered. The chain lengths of the alkyl groups attached to the cyclopropane ring can also be modified to investigate structure-activity relationships.

Table 1: Key Reactions in the Synthesis of this compound and its Analogs

| Reaction Type | Reagents and Conditions | Purpose | Key References |

| Asymmetric Simmons-Smith Cyclopropanation | Diiodomethane, Diethylzinc, Chiral Dioxaborolane Ligand | Stereoselective formation of the cyclopropane ring | nih.govnih.gov |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Carbon-carbon double bond formation for chain elongation | nih.gov |

| Grignard Reaction | Organomagnesium halide, Electrophile (e.g., epoxide, CO2) | Carbon-carbon bond formation | semanticscholar.org |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, Chiral ligand (e.g., (DHQ)2PHAL) | Creation of chiral diols as synthetic intermediates | tudelft.nl |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate, Nucleophile | Inversion of stereochemistry at a chiral center | tudelft.nl |

Microbial Engineering for Controlled Production and Pathway Dissection

While organic synthesis provides a high degree of control, it can be a lengthy and resource-intensive process. An alternative and increasingly powerful approach is to harness the biosynthetic machinery of microorganisms. By introducing the gene for cyclopropane fatty acid synthase (CFAS) into a suitable host, it is possible to produce this compound and related compounds through fermentation. This approach is not only valuable for production but also offers a platform to dissect the biosynthetic pathway.

Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce cyclopropane fatty acids (CFAs). ucl.ac.uk The key enzyme, CFAS, catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid. consensus.appfrontiersin.org

The heterologous expression of CFAS from E. coli in S. cerevisiae has been shown to result in the formation of both cis-9,10-methylene-hexadecanoic acid and its C18 counterpart, cis-9,10-methylene-octadecanoic acid (dihydrosterculic acid). ucl.ac.uk To enhance the production of these valuable fatty acids, several metabolic engineering strategies have been employed:

Increasing Precursor Supply: The production of CFAs is dependent on the availability of two key precursors: unsaturated fatty acids and the methyl donor SAM. Overexpression of the endogenous gene OLE1, which encodes a delta-9 fatty acid desaturase, leads to an increased pool of palmitoleic acid (C16:1) and oleic acid (C18:1), the direct substrates for CFAS. Similarly, enhancing the expression of SAM2, a SAM synthetase, can boost the supply of the methylene donor. nih.gov

Process Optimization: In addition to genetic modifications, optimizing the fermentation process is crucial for maximizing yield. A two-stage bioprocess, separating the cell growth phase from the lipid modification and accumulation phase, has been shown to significantly increase the final titer of CFAs. ucl.ac.uk

These microbial systems also serve as excellent models for dissecting the biosynthetic pathway. By systematically knocking out or overexpressing genes involved in lipid metabolism, researchers can gain insights into the substrate specificity of CFAS, the preferred lipid carriers for the cyclopropanation reaction, and the downstream trafficking of the resulting CFAs.

Table 2: Microbial Engineering Strategies for Cyclopropane Fatty Acid Production

| Strategy | Target Gene/Pathway | Host Organism | Outcome | Key References |

| Heterologous Expression | cfa (cyclopropane fatty acid synthase) | Saccharomyces cerevisiae, Escherichia coli | Production of cyclopropane fatty acids | ucl.ac.uk |

| Increased Unsaturated Fatty Acid Supply | Overexpression of OLE1 (delta-9 desaturase) | Saccharomyces cerevisiae | Increased precursor availability, higher CFA yield | nih.gov |

| Increased Methyl Donor Supply | Overexpression of SAM2 (SAM synthetase) | Saccharomyces cerevisiae | Increased precursor availability, higher CFA yield | nih.gov |

| Enhanced Storage in Triacylglycerols | Overexpression of phospholipases and acyl-CoA synthetases | Saccharomyces cerevisiae | Increased accumulation of CFAs in lipid droplets | nih.gov |

| Pathway Dissection | Gene knockouts in lipid metabolism pathways | Escherichia coli, Saccharomyces cerevisiae | Understanding of substrate specificity and flux | frontiersin.org |

Chemoenzymatic Synthesis for Mechanistic Investigations

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of organic chemistry. This hybrid approach is particularly powerful for detailed mechanistic studies of enzymes like CFAS and for creating novel, non-natural molecules that would be difficult to produce by either method alone.

In the context of this compound, chemoenzymatic strategies often involve the in vitro use of purified or partially purified CFAS. ucl.ac.ukresearchgate.net The enzyme can be incubated with chemically synthesized or modified substrates to probe its mechanism and substrate scope.

A key area of investigation is the nature of the substrate. Studies have shown that CFAS acts on unsaturated fatty acyl chains that are part of a larger phospholipid molecule, typically within a membrane or vesicle structure. nih.govnih.gov The enzyme is less active on free fatty acids. Chemoenzymatic approaches allow researchers to prepare liposomes with precisely defined lipid compositions, including various phospholipid headgroups and acyl chain combinations, to study how these factors influence enzyme activity. nih.gov

The catalytic mechanism of CFAS, which involves the transfer of a methylene group from SAM, has also been a subject of intense study. wikipedia.org It is proposed to proceed through a carbocation intermediate. tudelft.nl By synthesizing substrate analogs, such as those containing fluorine atoms at the double bond, researchers can create inhibitors of the enzyme, which are valuable tools for mechanistic studies. nih.gov

Furthermore, chemoenzymatic synthesis can be used to produce isotopically labeled versions of this compound. For example, by using SAM with a ¹³C- or ¹⁴C-labeled methyl group, or deuterated methyl groups, in an in vitro reaction with CFAS, one can generate labeled products. nih.gov These labeled compounds are invaluable for tracing the metabolic fate of the fatty acid in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The combination of recombinant CFAS with a SAM regeneration system, where SAM is continuously replenished from S-adenosyl-L-homocysteine (SAH) and a methyl donor like methyl iodide, provides a sustainable way to perform these biocatalytic transformations in vitro. researchgate.net

Table 3: Chemoenzymatic Approaches for Studying this compound

| Approach | Components | Purpose | Key References |

| In Vitro Cyclopropanation | Purified CFAS, Synthetic Phospholipid Vesicles, SAM | Determine substrate specificity (headgroup and acyl chain), kinetic parameters | nih.govnih.gov |

| Mechanistic Inhibition Studies | CFAS, Substrate Analogs (e.g., fluorinated fatty acids) | Probe the reaction mechanism and identify key enzyme-substrate interactions | nih.gov |

| Isotopic Labeling | CFAS, Unsaturated Phospholipid, Labeled SAM (e.g., ¹³CH₃-SAM) | Produce labeled standards for metabolic tracing studies | nih.govresearchgate.net |

| Biocatalytic Synthesis with Cofactor Regeneration | CFAS, SAM Regeneration System (e.g., AtHMT, methyl iodide) | Sustainable in vitro production of cyclopropane fatty acids and their analogs | researchgate.net |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Biological Functions and Signaling Cascades

The full spectrum of biological activities and signaling pathways involving 9R,10S-methylene-hexadecanoic acid is yet to be discovered. While cyclopropane (B1198618) fatty acids, in general, are known to be involved in adapting cell membranes to various stresses, the specific functions of this particular isomer are not well-defined. frontiersin.org Future research should focus on identifying the precise molecular targets and downstream signaling cascades affected by this compound. For instance, studies on other fatty acids, such as palmitic acid, have revealed their ability to modulate complex signaling pathways like the TLR4/ROS/NF-κB/MMP-9 cascade, which influences cell invasiveness. nih.gov Similar in-depth investigations into this compound could uncover novel roles in cellular processes. Decanoic acid has also been shown to impact the c-Met signaling pathway in cancer cells. mdpi.com Research could explore whether this compound has similar or distinct effects on such oncogenic pathways.

Integration of Advanced Omics Technologies (e.g., Lipidomics, Proteomics, Metabolomics)

To gain a holistic understanding of the impact of this compound, the integration of advanced "omics" technologies is crucial. nih.govmdpi.com

Proteomics: Proteomic studies can identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. This could reveal key protein-lipid interactions and downstream cellular responses. nih.govnih.gov

Metabolomics: Metabolomic profiling can provide a broad snapshot of the metabolic changes induced by this fatty acid. kaust.edu.sanih.gov By examining the global metabolic fingerprint, researchers can identify pathways that are significantly perturbed, offering clues to the compound's function. nih.gov

These multi-omics approaches, when combined, will provide a systems-level view of the biological consequences of this compound, moving beyond the study of isolated components. mdpi.com

Computational Modeling and In Silico Prediction of Molecular Interactions and Metabolic Pathways

Computational approaches offer a powerful and efficient means to predict the molecular interactions and metabolic fate of this compound.

Molecular Docking: In silico docking simulations can predict the binding affinity of this compound to various protein targets, such as enzymes and receptors. This can help to prioritize experimental validation of potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound with its biological activity. mdpi.com This can aid in predicting the potential effects of this and structurally related fatty acids.

Metabolic Pathway Reconstruction: Computational tools can be used to reconstruct metabolic pathways involving this compound. By integrating genomic and biochemical data, these models can predict how the compound is synthesized, degraded, and incorporated into other molecules.

These computational methods, when used in conjunction with experimental data, can significantly accelerate the pace of discovery in understanding the roles of this unique fatty acid.

Q & A

Q. What are the recommended methods for synthesizing 9R,10S-methylene-hexadecanoic acid in laboratory settings?

Synthesis typically involves cyclopropanation of unsaturated fatty acid precursors. For example, methylene transfer reagents like CH₂N₂ or Simmons-Smith reagents can introduce the cyclopropane ring under controlled reaction conditions. Post-synthesis purification via column chromatography and characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm stereochemical integrity and purity. Comparative studies with similar cyclopropane-containing fatty acids (e.g., epoxy fatty acids) suggest that reaction temperature and solvent polarity significantly influence yield and stereoselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

HRMS and NMR (¹H, ¹³C, and 2D-COSY) are essential for structural elucidation. HRMS confirms molecular weight and fragmentation patterns, while NMR identifies cyclopropane ring geometry and stereochemistry. Reference spectral data from databases like the NIST Chemistry WebBook and KEGG Compound can validate results. For quantification, gas chromatography (GC) or liquid chromatography (LC) coupled with evaporative light scattering detection (ELSD) is recommended due to the compound’s lack of UV chromophores .

Q. What safety precautions should be followed when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, protocols for structurally similar fatty acids (e.g., hydroxy- or epoxy-fatty acids) should be adopted. Use personal protective equipment (PPE: gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste disposal must comply with institutional guidelines for organic compounds. Contingency plans for spills (e.g., neutralization with inert absorbents) and proper ventilation are critical to mitigate risks .

Advanced Research Questions

Q. How does the stereochemistry of the methylene group in this compound influence its biological activity, and what experimental approaches can elucidate this?

Stereochemistry impacts enzyme-substrate interactions, particularly in lipid metabolism pathways. To study this, synthesize enantiomers (9R,10S vs. 9S,10R) via chiral catalysts or enzymatic resolution. Assess biological activity using in vitro assays (e.g., enzyme inhibition kinetics with lipoxygenases or cyclooxygenases) and in vivo models (e.g., lipidomic profiling in knock-out organisms). X-ray crystallography of enzyme-ligand complexes can provide atomic-level insights into binding specificity .

Q. What are the challenges in resolving contradictory data regarding the thermodynamic stability of this compound in different solvent systems?

Discrepancies in stability data may arise from solvent polarity effects on cyclopropane ring strain. Address this by conducting differential scanning calorimetry (DSC) to measure melting points and enthalpy changes across solvents (e.g., hexane vs. ethanol). Computational studies (density functional theory, DFT) can model solvent interactions and predict stability trends. Cross-reference with hydrogenation enthalpy data from analogous esters to validate experimental observations .

Q. What experimental strategies can identify the metabolic pathways involving this compound in mammalian systems?

Isotopic labeling (e.g., ¹³C or ²H) combined with mass spectrometry-based metabolomics can trace the compound’s incorporation into lipid pools. Use stable isotope-resolved LC-MS/MS to detect intermediates in β-oxidation or elongation pathways. Comparative lipidomic analysis of wild-type vs. transgenic models (e.g., PPAR-α knockouts) can reveal regulatory roles. Database mining (e.g., KEGG, Lipid Maps) identifies potential enzymatic targets, such as epoxide hydrolases or cytochrome P450 enzymes .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound across different cell lines?

Variability may stem from differences in cell membrane composition or receptor expression. Standardize assays using isogenic cell lines and controlled culture conditions (e.g., serum-free media). Dose-response curves and time-course studies can differentiate direct effects from secondary metabolites. Cross-validate findings with orthogonal methods, such as siRNA silencing of putative targets or CRISPR-Cas9 gene editing .

Data Analysis and Contradiction Resolution

Q. What methodologies are recommended for reconciling conflicting NMR spectral assignments for this compound?

Reanalyze spectra with higher-field instruments (e.g., 600 MHz NMR) to resolve overlapping signals. Use 2D-NMR techniques (HSQC, HMBC) to assign coupling patterns and confirm cyclopropane ring geometry. Compare data with published spectra of stereoisomers (e.g., 9S,10R-methylene-hexadecanoic acid) and computational predictions (DFT-based chemical shift calculations) .

Q. How should researchers handle discrepancies in reported melting points or solubility profiles for this compound?

Reproduce measurements using standardized protocols (e.g., ASTM methods) and pure samples recrystallized from inert solvents. Thermogravimetric analysis (TGA) can detect impurities affecting melting behavior. Solubility studies should specify solvent polarity, temperature, and agitation methods. Publish raw data with detailed experimental conditions to facilitate cross-study comparisons .

Methodological Best Practices

Q. What quality control measures are essential for ensuring reproducibility in studies involving this compound?

- Synthesis: Monitor reaction progress with thin-layer chromatography (TLC) and intermediate characterization.

- Analysis: Use internal standards (e.g., deuterated analogs) in MS workflows to correct for instrument drift.

- Bioassays: Include positive/negative controls and report limits of detection (LOD/LOQ).

- Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like MetaboLights or Lipidomics Gateway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。